molecular formula C12H18N2O4S B2562177 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE CAS No. 1448036-18-7

2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE

Cat. No.: B2562177
CAS No.: 1448036-18-7
M. Wt: 286.35
InChI Key: UUIRXJRYCGMEMB-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is a compound with a complex chemical structure It is characterized by the presence of a pyrrolidinone ring and a thiolane ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common methods include:

    Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Thiolane Ring: This can be achieved through a series of substitution reactions, where a thiolane precursor is introduced to the intermediate compound.

    Final Coupling Reaction: The final step involves coupling the pyrrolidinone and thiolane intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is unique due to the presence of both the pyrrolidinone and thiolane rings, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-Methoxythiolan-3-yl)methyl]acetamide is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H15N3O3S\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a dioxopyrrolidine moiety linked to a methoxythiolan group, which may contribute to its biological activities.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine exhibit significant anticonvulsant properties. For instance, related compounds have shown protective effects in various seizure models, such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. One study reported a lead compound with an effective dose (ED50) of 22.4 mg/kg in the 6 Hz seizure model, suggesting a strong potential for treating epilepsy .

Antinociceptive Effects

In addition to anticonvulsant properties, this compound has demonstrated antinociceptive effects in pain models. The mechanism appears to involve the inhibition of central sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors, which are crucial in pain signaling pathways .

Antimicrobial Activity

The biological screening of similar acetamide derivatives has revealed moderate activity against gram-positive bacteria. Compounds with methoxy groups have shown enhanced activity against various bacterial strains, indicating that structural modifications can significantly influence antimicrobial potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific functional groups, such as methoxy and dioxopyrrolidine moieties, is critical for enhancing biological activity. For example, compounds with multiple methoxy substituents have been correlated with increased efficacy against both bacterial and cancer cell lines .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Pyrrolidine DerivativesAnticonvulsantShowed significant efficacy in seizure models with ED50 values indicating strong activity.
Acetamide DerivativesAntimicrobialModerate activity against gram-positive bacteria; structural modifications enhance efficacy.
Hybrid CompoundsAntinociceptiveDemonstrated pain relief through TRPV1 antagonism and sodium/calcium current inhibition.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-18-12(4-5-19-8-12)7-13-9(15)6-14-10(16)2-3-11(14)17/h2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIRXJRYCGMEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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